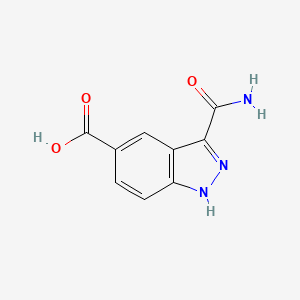
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 3-Dimethylamino-1-(2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(4-methyl-2-thienyl)-propan-1-one hydrochloride
- 3-Dimethylamino-1-(3-thienyl)-propan-1-one hydrochloride
Uniqueness
3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to its analogs.
特性
CAS番号 |
40567-03-1 |
|---|---|
分子式 |
C10H16ClNOS |
分子量 |
233.76 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(5-methylthiophen-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H15NOS.ClH/c1-8-4-5-10(13-8)9(12)6-7-11(2)3;/h4-5H,6-7H2,1-3H3;1H |
InChIキー |
GIZXZHHQGMNTFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(=O)CCN(C)C.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)
![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)










![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
